molecular formula C13H9BrFNO B11996135 N-(3-bromophenyl)-3-fluorobenzamide

N-(3-bromophenyl)-3-fluorobenzamide

Cat. No.: B11996135
M. Wt: 294.12 g/mol
InChI Key: ZOTYGAKBXXZPLU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-fluorobenzamide is a benzamide derivative characterized by a bromine atom at the meta position (3-position) of the aniline ring and a fluorine atom at the 3-position of the benzoyl group. The bromine atom, being both electron-withdrawing and bulky, may enhance binding affinity to hydrophobic pockets in biological targets, while the fluorine atom contributes to metabolic stability and modulates electronic effects .

Properties

Molecular Formula

C13H9BrFNO

Molecular Weight

294.12 g/mol

IUPAC Name

N-(3-bromophenyl)-3-fluorobenzamide

InChI

InChI=1S/C13H9BrFNO/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,(H,16,17)

InChI Key

ZOTYGAKBXXZPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-fluorobenzamide typically involves the reaction of 3-bromophenylamine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Products include biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.

Scientific Research Applications

N-(3-bromophenyl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the compound can form halogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Substituent Halogenation Effects

Compound Name Substituents (Position) Key Properties References
This compound Br (3-phenyl), F (3-benzamide) Enhanced steric bulk and electron-withdrawing effects; potential for strong hydrophobic interactions.
N-(3-chlorophenyl)-3-fluorobenzamide Cl (3-phenyl), F (3-benzamide) Smaller halogen size reduces steric hindrance; moderate electronic effects compared to Br.
N-(3-fluorophenyl)-3-fluorobenzamide F (3-phenyl), F (3-benzamide) Dual fluorine atoms increase metabolic stability but reduce hydrophobicity.

Positional Isomerism

Compound Name Substituent Position Biological Activity Notes References
This compound Br (3-phenyl), F (3-benzamide) Meta-substitution optimizes spatial alignment for receptor binding.
N-(4-bromophenyl)-3-fluorobenzamide Br (4-phenyl), F (3-benzamide) Para-bromine may disrupt planar conformation, reducing binding efficiency.
N-(3-bromophenyl)-4-fluorobenzamide Br (3-phenyl), F (4-benzamide) Altered fluorine position affects electronic distribution and dipole moments.

Functional Group Variations

Compound Name Functional Groups Unique Properties References
This compound Br, F, benzamide Synergistic halogen effects for stability and binding.
N-(3-aminophenyl)-3-fluorobenzamide NH₂ (3-phenyl), F (3-benzamide) Amino group introduces hydrogen bonding but reduces hydrophobicity.
N-(3-(trifluoromethyl)phenyl)-3-fluorobenzamide CF₃ (3-phenyl), F (3-benzamide) Trifluoromethyl enhances lipophilicity but may increase toxicity risks.

Key Insight : The bromine-fluorine combination balances hydrophobicity and electronic modulation, avoiding the extreme lipophilicity of CF₃ or polar NH₂ groups .

Research Findings and Implications

Structural and Mechanical Properties

  • Polymorphism : N-(3-ethynylphenyl)-3-fluorobenzamide (a structural analog) exhibits polymorph-dependent mechanical properties, where meta-substitution correlates with hardness and elastic modulus . This suggests that this compound’s bulkier bromine substituent could further influence crystal packing and material stability.

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